1-Bromotetradecane-d4

Description

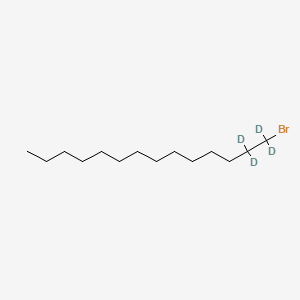

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFZTCSTGIWCQG-RYIWKTDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromotetradecane-d4: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromotetradecane-d4, detailed experimental protocols for its synthesis and purification, and a discussion of its applications in metabolic research and drug development.

Core Chemical Properties

This compound is a deuterated analog of 1-Bromotetradecane, where four hydrogen atoms on the carbon atoms adjacent to the bromine atom have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for tracer studies in various research applications. While specific experimental data for the deuterated compound is not widely published, its physical properties can be closely estimated from its non-deuterated counterpart.

Table 1: Physicochemical Properties of 1-Bromotetradecane and its Deuterated Analog

| Property | 1-Bromotetradecane | This compound (Estimated) | Source |

| CAS Number | 112-71-0 | 1219798-81-8 | [1] |

| Molecular Formula | C₁₄H₂₉Br | C₁₄H₂₅D₄Br | [1] |

| Molecular Weight | 277.28 g/mol | 281.31 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [2] |

| Melting Point | 5-6 °C | 5-6 °C | |

| Boiling Point | 175-178 °C at 20 mmHg | 175-178 °C at 20 mmHg | |

| Density | 0.932 g/mL at 25 °C | ~0.93 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.460 | ~1.460 | |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, benzene, and chloroform. | Insoluble in water; soluble in organic solvents. | [2] |

Spectroscopic Data

The primary analytical techniques for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum of this compound will be similar to that of the non-deuterated compound, with the notable absence of signals corresponding to the protons on the C1 and C2 positions. The typical chemical shifts for the non-deuterated analog are: δ 3.41 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂CH₂Br), 1.26 (m, 22H, -(CH₂)₁₁-), 0.88 (t, 3H, -CH₃).

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms at the C1 and C2 positions.

-

¹³C NMR: The carbon NMR spectrum will be very similar to the non-deuterated compound, with the signals for C1 and C2 potentially showing coupling to deuterium.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) that is 4 mass units higher than that of the non-deuterated compound due to the presence of four deuterium atoms. The fragmentation pattern will also be affected by the presence of deuterium, which can be useful in structural elucidation.

Experimental Protocols

The synthesis of this compound follows the general principles of alkyl halide synthesis, with the key difference being the use of a deuterated starting material. A common route is the bromination of the corresponding deuterated alcohol, Tetradecan-1,1,2,2-d4-ol.

Synthesis of this compound from Tetradecan-1,1,2,2-d4-ol

This protocol is adapted from standard procedures for the bromination of primary alcohols.[3]

Materials:

-

Tetradecan-1,1,2,2-d4-ol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Tetradecan-1,1,2,2-d4-ol and hydrobromic acid.

-

Slowly add concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Allow the mixture to cool to room temperature. Two layers will form.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Purification and Characterization

The purity of the synthesized this compound should be assessed using Gas Chromatography (GC). The identity of the compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a stable isotope-labeled tracer for metabolic studies, particularly in the context of fatty acid metabolism.[4][5]

Metabolic Tracer Studies

Deuterium-labeled compounds are valuable tools for tracing the metabolic fate of molecules in biological systems.[4] this compound can be used as a precursor to synthesize deuterated tetradecanoic acid (myristic acid) or other fatty acid derivatives. These labeled molecules can then be introduced into cell cultures or animal models to study:

-

Fatty acid uptake and transport: By tracking the incorporation of the deuterated label into cellular lipids, researchers can quantify the rate of fatty acid uptake by different tissues.

-

Fatty acid metabolism: The labeled fatty acids can be traced through various metabolic pathways, such as beta-oxidation and elongation, providing insights into the regulation of these processes.[5]

-

Lipid synthesis and turnover: The incorporation of the deuterium label into complex lipids like triglycerides and phospholipids (B1166683) allows for the measurement of their synthesis and turnover rates.

The use of stable isotopes like deuterium avoids the safety concerns associated with radioisotopes.

Drug Development

In drug development, deuteration can be a strategic tool to modify the pharmacokinetic properties of a drug candidate.[6][7] While this compound is not a drug itself, it serves as a building block for synthesizing deuterated versions of drug molecules containing a tetradecyl moiety. This modification can sometimes lead to:

-

Altered metabolic stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage.[8]

-

Improved pharmacokinetic profile: By reducing the rate of metabolism, deuteration can potentially increase the half-life of a drug, leading to less frequent dosing.[6]

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Logical Relationship: Application in Fatty Acid Metabolism Studies

This diagram outlines the logical steps involved in using this compound as a tracer in fatty acid metabolism research.

Safety and Handling

1-Bromotetradecane should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9] It is incompatible with strong bases and strong oxidizing agents.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. 1-Bromotetradecane-1,1,2,2-d4 | LGC Standards [lgcstandards.com]

- 2. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]

- 3. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]

- 4. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Bromotetradecane-d4

CAS Number: 1219798-81-8

This technical guide provides a comprehensive overview of 1-Bromotetradecane-d4, a deuterated form of 1-bromotetradecane. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound as an internal standard or a metabolic tracer. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes relevant information on the non-deuterated analog (1-Bromotetradecane, CAS 112-71-0) to provide a foundational understanding of its chemical properties and reactivity.

Compound Identification and Properties

This compound is a saturated long-chain alkyl bromide that is isotopically labeled with four deuterium (B1214612) atoms. This labeling makes it a valuable tool in mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | 1-Bromotetradecane (Non-Deuterated Analog) | Source |

| CAS Number | 1219798-81-8 | 112-71-0 | [1] |

| Molecular Formula | C₁₄H₂₅D₄Br | C₁₄H₂₉Br | [1] |

| Molecular Weight | 281.31 g/mol | 277.28 g/mol | |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [1][2] |

| Melting Point | Not available | 5-6 °C | [2][3][4] |

| Boiling Point | Not available | 175-178 °C at 20 mmHg | [2][3][4] |

| Density | Not available | 0.932 g/mL at 25 °C | [4] |

| Flash Point | Not available | 113 °C (closed cup) | [2][3] |

| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | [1] |

| Refractive Index | Not available | n20/D 1.460 | [4] |

Synthesis and Purification

Experimental Protocol: Synthesis of 1-Bromotetradecane (Non-Deuterated Analog)

This protocol serves as a reference for the general class of reaction.

Materials:

-

1-Tetradecanol

-

Sulfuric acid

-

Hydrobromic acid

-

10% Sodium carbonate solution

-

50% Ethanol

-

Anhydrous sodium carbonate

Procedure:

-

To a reaction vessel, add 1-tetradecanol.

-

With stirring, slowly add sulfuric acid, maintaining control over the temperature. Continue stirring for 30 minutes after the addition is complete.[5]

-

Add hydrobromic acid to the mixture.

-

Heat the reaction mixture to 99-101 °C and maintain this temperature for 8 hours.[5]

-

Cool the mixture to 30 °C and allow the layers to separate for 12 hours.[5]

-

Isolate the upper oily layer and neutralize it to a pH of 8 with a 10% sodium carbonate solution.[5]

-

Wash the organic layer twice with an equal volume of 50% ethanol.[5]

-

Dry the resulting oily substance over anhydrous sodium carbonate with intermittent stirring for 24 hours.[5]

-

Filter the mixture to obtain crude 1-bromotetradecane.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Diagram 1: General Synthesis Workflow for 1-Bromotetradecane

References

- 1. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]

- 2. 1-BROMOTETRADECANE – Palchem [palchem.com]

- 3. 1-Bromotetradecane for synthesis | 112-71-0 [sigmaaldrich.com]

- 4. 1-溴十四烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

In-Depth Technical Guide: 1-Bromotetradecane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromotetradecane and its deuterated analog, 1-Bromotetradecane-d4. It includes a summary of their physicochemical properties, detailed experimental protocols for their synthesis, and visualizations of the synthetic pathway and experimental workflow.

Physicochemical Properties

The following table summarizes the key quantitative data for 1-Bromotetradecane and 1-Bromotetradecane-1,1,2,2-d4.

| Property | 1-Bromotetradecane | 1-Bromotetradecane-1,1,2,2-d4 |

| Molecular Formula | C₁₄H₂₉Br | C₁₄H₂₅D₄Br |

| Molecular Weight | 277.28 g/mol | 281.31 g/mol |

| CAS Number | 112-71-0 | 1219798-81-8 |

| Appearance | Colorless to pale yellow liquid[1][2] | - |

| Melting Point | 5-6 °C[3] | - |

| Boiling Point | 175-178 °C at 20 mmHg[3] | - |

| Density | 0.932 g/mL at 25 °C[3] | - |

| Refractive Index | n20/D 1.460[3] | - |

| Isotopic Purity | - | 98 atom % D |

Experimental Protocols

Synthesis of 1-Bromotetradecane from 1-Tetradecanol (B3432657)

A common method for the synthesis of 1-Bromotetradecane is the bromination of 1-tetradecanol.[4][5]

Materials:

-

1-Tetradecanol

-

Sulfuric acid (H₂SO₄)

-

Hydrobromic acid (HBr)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Ethanol (50%)

-

Anhydrous sodium carbonate

Procedure:

-

To a reaction vessel, add 1-tetradecanol.

-

With stirring, slowly add sulfuric acid dropwise. Continue stirring for 30 minutes after the addition is complete.

-

Add hydrobromic acid to the mixture.

-

Heat the reaction mixture to 99-101 °C and maintain this temperature for 8 hours.

-

Cool the mixture to 30 °C and then allow it to stand for 12 hours.

-

Separate the upper oily layer and neutralize it to a pH of 8 with a 10% sodium carbonate solution.

-

Wash the oily layer twice with an equal volume of 50% ethanol.

-

Add anhydrous sodium carbonate to the washed product and stir intermittently over 24 hours to dry the product.

-

Filter the mixture to obtain crude 1-Bromotetradecane.

-

The crude product can be further purified by distillation under reduced pressure.

Proposed Synthesis of 1-Bromotetradecane-1,1,2,2-d4

This proposed synthesis involves two main stages: the deuteration of a suitable starting material to produce 1,1,2,2-tetradeuterio-1-tetradecanol, followed by its bromination. A potential method for the selective α and β deuteration of alcohols using a ruthenium catalyst and D₂O as the deuterium (B1214612) source has been described and can be adapted for this purpose.

Stage 1: Synthesis of 1,1,2,2-tetradeuterio-1-tetradecanol

Materials:

-

1-Tetradecanol

-

Ruthenium catalyst (e.g., a suitable Ru-pincer complex)

-

Deuterium oxide (D₂O)

-

Organic solvent (e.g., toluene)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve 1-tetradecanol in the organic solvent.

-

Add the ruthenium catalyst to the solution.

-

Add deuterium oxide (D₂O) to the mixture.

-

Heat the reaction mixture under an inert atmosphere and stir for the required reaction time, monitoring the reaction progress by techniques such as NMR or mass spectrometry.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude 1,1,2,2-tetradeuterio-1-tetradecanol.

-

Purify the product by column chromatography.

Stage 2: Bromination of 1,1,2,2-tetradeuterio-1-tetradecanol

Materials:

-

1,1,2,2-tetradeuterio-1-tetradecanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (B44618) (PPh₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve 1,1,2,2-tetradeuterio-1-tetradecanol and carbon tetrabromide in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add triphenylphosphine to the cooled solution in portions.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-Bromotetradecane-1,1,2,2-d4.

Visualizations

Synthetic Pathway of 1-Bromotetradecane-1,1,2,2-d4

Caption: Proposed synthetic pathway for 1-Bromotetradecane-1,1,2,2-d4.

Experimental Workflow for the Synthesis of 1-Bromotetradecane-1,1,2,2-d4

Caption: Experimental workflow for the synthesis of 1-Bromotetradecane-1,1,2,2-d4.

References

An In-depth Technical Guide to the Synthesis of Deuterated 1-Bromotetradecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 1-bromotetradecane (B124005), a critical intermediate for introducing isotopically labeled alkyl chains in the development of novel therapeutics and research tools. The incorporation of deuterium (B1214612) can significantly alter the metabolic profile and pharmacokinetic properties of a drug candidate, making targeted deuteration a valuable strategy in drug discovery. This document outlines the primary synthetic pathways, detailed experimental protocols, and methods for the characterization of the final product.

Introduction

Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability of drug candidates. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes mediated by cytochrome P450 enzymes. 1-Bromotetradecane, a fourteen-carbon alkyl bromide, serves as a versatile building block for the introduction of a lipophilic alkyl chain into a variety of molecular scaffolds. This guide focuses on the synthesis of its deuterated analogue, specifically perdeuterated 1-bromotetradecane (1-bromotetradecane-d29), starting from commercially available deuterated myristic acid.

Synthetic Pathways

The synthesis of deuterated 1-bromotetradecane is a two-step process commencing with the reduction of deuterated myristic acid to deuterated 1-tetradecanol, followed by the bromination of the resulting alcohol. Two primary routes for the bromination step are presented: reaction with hydrogen bromide and sulfuric acid, and the Appel reaction.

Caption: Overall synthetic scheme for 1-bromotetradecane-d29.

Step 1: Reduction of Myristic Acid-d27 to 1-Tetradecanol-d29

The initial step involves the reduction of the carboxylic acid functionality of myristic acid-d27. This can be effectively achieved using strong reducing agents such as lithium aluminum deuteride (B1239839) (LiAlD₄) or borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂). The use of LiAlD₄ ensures the introduction of a deuterium atom at the C1 position, contributing to the overall isotopic enrichment.

Step 2: Bromination of 1-Tetradecanol-d29

Two reliable methods for the conversion of the deuterated alcohol to the corresponding alkyl bromide are detailed below. The choice of method may depend on the desired reaction conditions and the scale of the synthesis.

This classical method involves the in-situ generation of hydrogen bromide from a bromide salt and a strong acid, which then reacts with the alcohol.

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides, using triphenylphosphine (B44618) and carbon tetrabromide. This reaction typically proceeds with inversion of configuration.[1][2]

Experimental Protocols

Synthesis of 1-Tetradecanol-d29 from Myristic Acid-d27

Materials:

-

Myristic acid-d27 (commercially available with high isotopic purity, e.g., 98%)[3]

-

Lithium aluminum deuteride (LiAlD₄) or Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure (using LiAlD₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, a suspension of lithium aluminum deuteride (1.2 equivalents) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

Myristic acid-d27 (1 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred LiAlD₄ suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

-

The combined organic filtrates are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-tetradecanol-d29.

-

Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the reduction of Myristic Acid-d27.

Synthesis of 1-Bromotetradecane-d29

Materials:

-

1-Tetradecanol-d29

-

Hydrobromic acid (48%)

-

Concentrated sulfuric acid

-

Sodium carbonate solution (10%)

-

50% Ethanol

-

Anhydrous sodium carbonate

Procedure:

-

To a reaction flask containing 1-tetradecanol-d29 (1 equivalent), add hydrobromic acid (48%, 2 equivalents).

-

With vigorous stirring, slowly add concentrated sulfuric acid (1 equivalent).

-

Heat the mixture to reflux (approximately 110-120 °C) for 6-8 hours.

-

Cool the reaction mixture to room temperature. Two layers will form.

-

Separate the upper organic layer and wash it with water, followed by 10% sodium carbonate solution, and again with water.

-

The crude product is then washed with 50% ethanol.

-

Dry the organic layer over anhydrous sodium carbonate and filter to obtain 1-bromotetradecane-d29. Further purification can be achieved by vacuum distillation.

Materials:

-

1-Tetradecanol-d29

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

A solution of 1-tetradecanol-d29 (1 equivalent) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is triturated with hexane (B92381) to precipitate triphenylphosphine oxide.

-

The mixture is filtered, and the filtrate is concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane) to afford pure 1-bromotetradecane-d29.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction | Reagents | Typical Yield | Isotopic Purity | Analytical Techniques |

| 1 | Reduction | Myristic acid-d27, LiAlD₄ (or BH₃·SMe₂) | >90% | >98% D | ¹H NMR, ²H NMR, MS |

| 2A | Bromination (HBr/H₂SO₄) | 1-Tetradecanol-d29, HBr, H₂SO₄ | 85-95% | >98% D | GC-MS, ¹H NMR, ²H NMR |

| 2B | Bromination (Appel) | 1-Tetradecanol-d29, PPh₃, CBr₄ | >90% | >98% D | GC-MS, ¹H NMR, ²H NMR |

Characterization of Deuterated 1-Bromotetradecane

The final product should be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical purity and confirm the molecular weight of the deuterated product. The mass spectrum of the deuterated compound will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons at the deuterated positions. Residual proton signals can be used to quantify the isotopic purity.

-

²H NMR: To directly observe the deuterium signals and confirm their positions in the molecule.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Safety Considerations

-

Lithium aluminum deuteride (LiAlD₄) and borane dimethyl sulfide complex (BH₃·SMe₂) are highly reactive and flammable. They should be handled under an inert atmosphere and with appropriate personal protective equipment.

-

Hydrobromic acid and concentrated sulfuric acid are highly corrosive. Handle with care in a well-ventilated fume hood.

-

Carbon tetrabromide is toxic and should be handled in a fume hood.

-

All reactions should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a framework for the successful synthesis and characterization of deuterated 1-bromotetradecane. Researchers should adapt these protocols as needed based on their specific laboratory conditions and available resources.

References

A Technical Guide to 1-Bromotetradecane-d4 for Researchers

This technical guide provides an in-depth overview of 1-Bromotetradecane-d4, a deuterated analog of 1-Bromotetradecane, for researchers, scientists, and professionals in drug development. This document outlines suppliers, available product specifications, and potential applications, with a focus on its use in experimental settings.

Introduction

This compound (CAS: 1219798-81-8) is a stable isotope-labeled version of 1-Bromotetradecane (CAS: 112-71-0), where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Its chemical properties are nearly identical to the non-deuterated form, allowing it to serve as an ideal internal standard in pharmacokinetic and drug metabolism studies.

Product Information and Suppliers

Sourcing high-purity this compound is crucial for accurate and reproducible experimental results. Several chemical suppliers specialize in deuterated compounds. Below is a summary of supplier information and product specifications. Pricing is typically available upon request from the suppliers.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |

| LGC Standards | 1-Bromotetradecane-1,1,2,2-d4 | 1219798-81-8 | 98 atom % D, min 98% Chemical Purity[1] | 0.25 g, 0.5 g[1] |

| CDN Isotopes | 1-Bromotetradecane-1,1,2,2-d4 | 1219798-81-8 | 98 atom % D[2] | 0.25 g, 0.5 g[2] |

| CymitQuimica | 1-Bromotetradecane-1,1,2,2-d4 | 1219798-81-8 | 98 atom % D[3] | Inquire |

| MedChem Express | This compound | 1219798-81-8 | Inquire | Inquire |

Experimental Applications and Protocols

While specific experimental protocols for this compound are not readily published, its primary use is as an internal standard in quantitative mass spectrometry. The general workflow for such an application is outlined below.

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Prepare a series of calibration standards by spiking known concentrations of the non-deuterated analyte (1-Bromotetradecane) into the matrix of interest (e.g., plasma, tissue homogenate).

-

Add a fixed concentration of the this compound internal standard to all calibration standards, quality control samples, and unknown samples.

-

-

Sample Preparation:

-

Perform an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable liquid chromatography (LC) column for separation.

-

Perform detection using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

Monitor a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Workflows and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the logical relationship of the deuterated compound and a typical experimental workflow.

Caption: Isotopic relationship between 1-Bromotetradecane and this compound.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Potential Signaling Pathway Application

While 1-Bromotetradecane itself is not a signaling molecule, its deuterated form can be used to synthesize labeled lipids or fatty acids. These labeled molecules can then be used as tracers to study lipid metabolism and signaling pathways. For instance, a deuterated fatty acid could be used to track its incorporation into complex lipids and its role in pathways like the glycerophospholipid metabolism.

Caption: Tracing a labeled fatty acid through a simplified glycerophospholipid synthesis pathway.

References

An In-depth Technical Guide on the Solubility of 1-Bromotetradecane-d4 in Organic Solvents

Introduction

1-Bromotetradecane is a halogenated alkane characterized by a long C14 alkyl chain, making it a predominantly nonpolar molecule.[1] Its deuterated form, 1-Bromotetradecane-d4, is of interest in various research applications, including as an internal standard in mass spectrometry-based studies. A thorough understanding of its solubility is crucial for designing experiments, developing formulations, and ensuring the success of synthetic procedures. This guide provides a comprehensive overview of the theoretical and known solubility characteristics of 1-Bromotetradecane in common organic solvents, along with a detailed experimental protocol for solubility determination.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like."[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[3] 1-Bromotetradecane's molecular structure is dominated by its long, nonpolar hydrocarbon tail.[4] The single bromine atom introduces a slight dipole moment, but the molecule's overall character remains overwhelmingly nonpolar.

Based on this structure, the expected solubility in various classes of organic solvents is as follows:

-

High Solubility: In nonpolar, aprotic solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform). The dissolution is driven by favorable van der Waals interactions between the solute and solvent molecules.

-

Moderate to Good Solubility: In less polar, aprotic solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).

-

Limited Solubility: In polar aprotic solvents such as acetone, acetonitrile (B52724), and dimethylformamide (DMF). While some interaction with the C-Br bond is possible, the large nonpolar chain limits miscibility.

-

Very Low to Insoluble: In polar protic solvents like water, methanol, and ethanol. The strong hydrogen bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.[5]

Quantitative Solubility Data

As mentioned, specific solubility data for this compound is scarce. However, a key quantitative parameter, the Upper Critical Solution Temperature (UCST), has been determined for 1-Bromotetradecane in acetonitrile. The UCST is the critical temperature above which two partially miscible liquids become fully miscible in all proportions.[6]

| Solvent | Parameter | Value | Reference |

| Acetonitrile | Upper Critical Solution Temperature (UCST) | 87.5 °C (360.7 K) | [7] |

This data point indicates that 1-Bromotetradecane and acetonitrile are not fully miscible at temperatures below 87.5 °C. It is important to note that isotopic substitution can sometimes influence phase transition temperatures. For instance, the UCST of some polymers has been observed to be higher in deuterated water (D₂O) compared to H₂O.[8]

Experimental Protocols

For researchers requiring precise solubility data, the following protocol, adapted from the method used to determine the UCST of 1-bromoalkanes in acetonitrile, can be employed.[7]

Objective: To determine the Upper Critical Solution Temperature (UCST) of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., Acetonitrile, HPLC grade)

-

Capillary tubes (0.2-0.3 mm diameter)

-

Microscope with a heating stage (e.g., Reichert type)

-

Micro burner

-

Capillary sealing equipment

Procedure:

-

Sample Preparation:

-

Introduce small, measured amounts of this compound and the test solvent into a capillary tube. This can be achieved by consecutively dipping the capillary into the two liquids. The total liquid height should be approximately 7-10 mm.

-

If this compound is solid at room temperature, it can be gently melted on a microscope slide before being drawn into the capillary.

-

Carefully seal both ends of the capillary tube to a final length of 30-35 mm.

-

-

Apparatus Setup:

-

Place the sealed capillary onto the heating stage of the microscope.

-

-

Determination of UCST:

-

Begin heating the stage at a controlled rate.

-

Observe the contents of the capillary through the microscope. Initially, two distinct phases or turbidity will be visible.

-

The UCST is the temperature at which the meniscus between the two phases disappears, and the solution becomes a single, clear phase.

-

To ensure accuracy, the determination should be repeated by slowly cooling the sample and noting the temperature at which turbidity or a meniscus reappears.

-

The experiment should be performed for various compositions of the solute and solvent to map the complete phase diagram. The peak of this curve represents the UCST.

-

Estimated Error: The temperature measurement should have an accuracy of ±0.5 K.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of the Upper Critical Solution Temperature.

References

- 1. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. quora.com [quora.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. youtube.com [youtube.com]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1-Bromotetradecane-d4

This guide provides a comprehensive overview of this compound, a deuterated analog of 1-Bromotetradecane. It details its structural formula, physicochemical properties, and its critical role as an internal standard in quantitative mass spectrometry. A detailed experimental protocol for a typical application is provided, alongside a workflow visualization to facilitate understanding and implementation in a laboratory setting.

Core Principles: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, achieving accuracy and precision is paramount. Deuterated internal standards are considered the gold standard for this purpose.[1] The fundamental principle involves using a compound that is chemically identical to the analyte of interest but is distinguishable by the mass spectrometer.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612) (²H or D), the mass of the internal standard is increased.[1]

This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated internal standard. Because their physicochemical properties are nearly identical, both compounds behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and analogous behavior are crucial for compensating for various sources of error, including matrix effects (ion suppression or enhancement), variability in sample extraction, and instrumental drift.[1][2] The use of deuterated standards significantly enhances the reliability, reproducibility, and accuracy of quantitative data.[3]

Structural Formula of this compound

1-Bromotetradecane is a halogenated alkane with the molecular formula C₁₄H₂₉Br.[4][5] Its deuterated form, this compound, has four hydrogen atoms replaced by deuterium atoms. Based on common synthetic labeling patterns for internal standards, the deuterium atoms are typically placed on the carbon atoms adjacent to the bromine atom, resulting in 1-Bromotetradecane-1,1,2,2-d4 .

Non-Deuterated 1-Bromotetradecane:

-

Molecular Formula: C₁₄H₂₉Br

-

Structure: CH₃(CH₂)₁₁CH₂CH₂Br

Deuterated this compound:

-

Molecular Formula: C₁₄H₂₅D₄Br

-

Structure: CH₃(CH₂)₁₁CD₂CD₂Br

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of 1-Bromotetradecane and its deuterated analog. The physical properties of the deuterated version are nearly identical to the non-deuterated compound, with the primary difference being the molecular weight.

| Property | 1-Bromotetradecane | This compound | Data Source(s) |

| CAS Number | 112-71-0 | Not widely available | [4][6] |

| Molecular Formula | C₁₄H₂₉Br | C₁₄H₂₅D₄Br | [4][7] |

| Molecular Weight | 277.28 g/mol | 281.31 g/mol | [6] |

| Appearance | Clear to pale yellow liquid | Clear to pale yellow liquid | [4][8][9] |

| Boiling Point | 175-178 °C at 20 mmHg | ~175-178 °C at 20 mmHg | [4] |

| Melting Point | 5-6 °C | ~5-6 °C | [4] |

| Density | 0.932 g/mL at 25 °C | ~0.932 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.460 | ~1.460 | [4] |

| Water Solubility | Insoluble | Insoluble | [4][8] |

Experimental Protocols: Quantitative Analysis using a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of 1-Bromotetradecane in a biological matrix (e.g., human plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

Objective: To accurately determine the concentration of 1-Bromotetradecane in plasma samples.

Materials:

-

Analyte: 1-Bromotetradecane

-

Internal Standard (IS): this compound

-

Human Plasma (or other biological matrix)

-

Organic Solvent (e.g., Hexane (B92381), Ethyl Acetate) for extraction

-

Deionized Water

-

Sodium Sulfate (B86663) (anhydrous)

-

Vortex mixer, Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a primary stock solution of 1-Bromotetradecane (1 mg/mL) in hexane.

-

Prepare a primary stock solution of this compound (1 mg/mL) in hexane.

-

From the primary stock, prepare a series of working standard solutions of 1-Bromotetradecane at various concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 50 ng/mL).

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of plasma sample (or standard or blank) into a 2 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (50 ng/mL) to every tube except the blank.

-

Vortex briefly to mix.

-

Add 500 µL of hexane (or other suitable extraction solvent).

-

Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte and IS into the organic layer.

-

Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Inlet Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 20 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for 1-Bromotetradecane (e.g., m/z corresponding to fragments of the non-deuterated molecule).

-

Monitor characteristic ions for this compound (e.g., m/z corresponding to fragments of the deuterated molecule, shifted by +4 amu).

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of 1-Bromotetradecane in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis protocol described above.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chembk.com [chembk.com]

- 5. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]

- 6. Tetradecane, 1-bromo- [webbook.nist.gov]

- 7. 1-Bromotetradecane, 98% 2500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemicalland21.com [chemicalland21.com]

Commercial Availability and Synthetic Insights of 1-Bromotetradecane-d4: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic incorporation of stable isotope-labeled compounds is paramount for elucidating metabolic pathways and enhancing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial availability of 1-Bromotetradecane-d4, a deuterated analogue of myristyl bromide, and details its synthesis and potential applications.

Introduction

This compound (CAS No. 1219798-81-8) is a stable isotope-labeled version of 1-bromotetradecane, where four hydrogen atoms on the first and second carbon of the tetradecyl chain are replaced with deuterium (B1214612). This isotopic substitution offers a powerful tool for researchers in various fields, particularly in drug metabolism and pharmacokinetics (DMPK) studies. The deuterium label allows for the precise tracking of the molecule and its metabolites in biological systems without altering its fundamental chemical properties.[1][2]

Commercial Availability

This compound is available from several specialized chemical suppliers. The isotopic purity is typically high, often exceeding 98 atom % D. The chemical purity is also generally high, ensuring reliability in experimental applications. Below is a summary of representative commercial offerings.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| LGC Standards | 1-Bromotetradecane-1,1,2,2-d4 | 1219798-81-8 | 98 atom % D | >98% | Inquire |

| CDN Isotopes | 1-Bromotetradecane-1,1,2,2-d4 | 1219798-81-8 | 98 atom % D | >98% | 250mg, 500mg, 1g |

| Toronto Research Chemicals | This compound | 1219798-81-8 | Not specified | Not specified | Inquire |

Note: Pricing information is subject to change and should be obtained directly from the suppliers.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₅D₄Br |

| Molecular Weight | 281.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~175-178 °C at 20 mmHg (for non-deuterated)[3] |

| Melting Point | ~5-6 °C (for non-deuterated)[3] |

| Solubility | Soluble in organic solvents like diethyl ether and chloroform. Insoluble in water. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, typically involving the bromination of the corresponding deuterated alcohol, 1-tetradecanol-1,1,2,2-d4.

General Synthesis Pathway

The overall synthetic pathway involves a nucleophilic substitution reaction on a deuterated alcohol.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Bromination of 1-Tetradecanol-1,1,2,2-d4

This protocol is adapted from established methods for the bromination of long-chain alcohols.[4][5]

Materials:

-

1-Tetradecanol-1,1,2,2-d4

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) and Sulfuric acid (H₂SO₄)

-

Anhydrous diethyl ether or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-tetradecanol-1,1,2,2-d4 in a suitable anhydrous solvent such as diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., PBr₃) dropwise to the cooled solution with stirring. If using HBr/H₂SO₄, the alcohol is typically added to the acid mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is carefully quenched by the slow addition of water or ice. The organic layer is then separated using a separatory funnel.

-

Washing: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final product with high chemical purity.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research.[1][6][7] The primary application lies in its use as an internal standard and a tracer in metabolic studies.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

In DMPK studies, deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[2][6] By co-administering the deuterated and non-deuterated forms of a compound, researchers can use mass spectrometry to accurately quantify the parent drug and its metabolites. The known mass shift due to the deuterium atoms allows for clear differentiation from endogenous compounds.

Caption: Use of deuterated tracers in metabolic pathway analysis.

The introduction of the C14 alkyl chain from this compound can be used to modify the lipophilicity of a potential drug candidate, which can influence its absorption and distribution properties.[8] The deuteration at the α and β positions can also subtly alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can be exploited to improve a drug's pharmacokinetic profile.[2]

Conclusion

This compound is a commercially available and synthetically accessible stable isotope-labeled compound with significant potential for advancing research in drug discovery and development. Its utility as a tracer and internal standard in DMPK studies, coupled with the potential for influencing metabolic pathways, makes it a valuable tool for scientists and researchers. The information provided in this guide serves as a foundational resource for the procurement and application of this important deuterated building block.

References

- 1. benchchem.com [benchchem.com]

- 2. symeres.com [symeres.com]

- 3. 1-Bromotetradecane 97 112-71-0 [sigmaaldrich.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. metsol.com [metsol.com]

- 8. nbinno.com [nbinno.com]

1-Bromotetradecane-d4 certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for 1-Bromotetradecane and its Deuterated Analog

Physicochemical and Analytical Data

The following tables summarize the key quantitative data typically presented in a CoA for 1-Bromotetradecane and the expected data for 1-Bromotetradecane-d4.

Table 1: General Properties and Specifications

| Property | 1-Bromotetradecane | 1-Bromotetradecane-1,1,2,2-d4 | Test Method |

| CAS Number | 112-71-0[1][2][3] | 1219798-81-8[4] | - |

| Molecular Formula | C₁₄H₂₉Br[1][2][3] | C₁₄H₂₅D₄Br | - |

| Molecular Weight | 277.28 g/mol [1][2][3] | 281.31 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow liquid[2][4][5] | Colorless to pale yellow liquid | Visual Inspection |

| Purity (by GC) | ≥97.5%[2][6] | ≥97.5% | Gas Chromatography |

| Isotopic Purity | Not Applicable | ≥98 atom % D[4] | Mass Spectrometry or NMR |

Table 2: Physical Constants

| Property | Value | Test Method |

| Melting Point | 5-6 °C[1][5][7] | - |

| Boiling Point | 175-178 °C @ 20 mmHg[1][5][7] | - |

| Density | 0.932 g/mL at 25 °C[1][7] | - |

| Refractive Index (n20/D) | 1.4590 - 1.4610[1][2] | - |

| Flash Point | 113 °C (closed cup)[1] | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the data presented in a CoA.

2.1. Gas Chromatography (GC) for Purity Assessment

-

Objective: To determine the purity of the sample by separating it from any volatile impurities.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Injector and Detector Temperature: 250 °C and 300 °C, respectively.

-

Injection Volume: 1 µL of a 1% solution in a suitable solvent (e.g., hexane).

-

Data Analysis: The area percent of the main peak relative to the total area of all peaks is calculated to determine the purity.

2.2. Infrared (IR) Spectroscopy for Identification

-

Objective: To confirm the identity of the compound by identifying its functional groups.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

-

Measurement Range: 4000-400 cm⁻¹.

-

Data Analysis: The obtained spectrum is compared with a reference spectrum of 1-Bromotetradecane. Key characteristic peaks include C-H stretching (alkane) around 2850-2960 cm⁻¹ and C-Br stretching around 640-655 cm⁻¹. For the deuterated analog, C-D stretching bands would be expected around 2100-2200 cm⁻¹.

2.3. Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity

-

Objective: To confirm the molecular weight and, for the deuterated compound, to determine the isotopic enrichment.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Mode: Electron Ionization (EI) is common.

-

Data Analysis:

-

Molecular Weight: The molecular ion peak (M⁺) is identified. For 1-Bromotetradecane, this will be a cluster around m/z 276 and 278 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). For this compound, this cluster will be shifted to m/z 280 and 282.

-

Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated and non-deuterated species are used to calculate the atom % D.

-

2.4. Refractive Index Measurement

-

Objective: To measure the refractive index, a physical constant used for identification and quality control.

-

Instrumentation: An Abbe refractometer.

-

Procedure: A few drops of the sample are placed on the prism of the refractometer, and the measurement is taken at a controlled temperature (typically 20 °C) using the sodium D-line (589 nm).

Mandatory Visualizations

Chemical Structures

Figure 1. Chemical Structures of 1-Bromotetradecane and its d4 analog.

Analytical Workflow for Quality Control

Figure 2. A typical analytical workflow for quality control testing.

Logical Structure of a Certificate of Analysis

Figure 3. Logical relationship of data on a Certificate of Analysis.

References

- 1. 1-Bromotetradecane 97 112-71-0 [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Tetradecane, 1-bromo- [webbook.nist.gov]

- 4. CAS 112-71-0: 1-Bromotetradecane | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Bromotetradecane, 98% 2500 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 1-Bromotetradecane [chembk.com]

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Long-Chain Alkyl Bromides in Environmental Samples Using 1-Bromotetradecane-d4 as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of long-chain alkyl bromides, a class of compounds used in various industrial processes and as intermediates in chemical synthesis, is crucial for environmental monitoring and ensuring product quality in pharmaceutical and chemical manufacturing. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive analytical technique for this purpose. The use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification in complex matrices by correcting for variations during sample preparation and analysis.

This document provides a detailed application note and protocol for the quantitative analysis of a representative long-chain alkyl bromide, 1-Bromododecane, in water samples using 1-Bromotetradecane-d4 as an internal standard. Deuterated internal standards are ideal as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction, derivatization, and chromatographic separation, while being distinguishable by their mass-to-charge ratio in the mass spectrometer.[1][2]

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known and constant amount of the internal standard (IS), this compound, is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. The analyte (1-Bromododecane) and the internal standard are co-extracted from the sample matrix using liquid-liquid extraction. The extract is then concentrated and analyzed by GC-MS.

The GC separates the analyte and the internal standard based on their boiling points and interaction with the stationary phase. The MS detector is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for both the analyte and the internal standard. Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is determined from this calibration curve. This ratiometric approach compensates for potential analyte loss during sample preparation and for variations in injection volume.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 1-Bromododecane using this compound as an internal standard is depicted below.

Caption: A generalized workflow for the quantitative GC-MS analysis of 1-Bromododecane.

Materials and Reagents

-

Analytes and Standards:

-

1-Bromododecane (CAS No. 143-15-7), >98% purity

-

This compound (Internal Standard, CAS No. 1219798-81-8), >98% purity

-

-

Solvents and Reagents:

-

Hexane (B92381) (GC grade)

-

Acetone (B3395972) (GC grade)

-

Methanol (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water (18.2 MΩ·cm)

-

-

Glassware and Equipment:

-

Volumetric flasks and pipettes

-

Separatory funnels (250 mL)

-

Conical vials for concentration

-

Nitrogen evaporation system

-

GC-MS system with autosampler

-

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of 1-Bromododecane and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with hexane. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with hexane.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with acetone to a final concentration of 10 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the 1-Bromododecane working standard solutions to a constant volume of the internal standard spiking solution. A typical calibration range might be 1, 5, 10, 50, 100, and 200 ng/mL.

Sample Preparation (Water Samples)

-

Measure 100 mL of the water sample into a 250 mL separatory funnel.

-

Spike the sample with 100 µL of the 10 µg/mL this compound internal standard spiking solution to achieve a final IS concentration of 10 ng/mL.

-

Add 20 mL of hexane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower aqueous layer and collect the upper hexane layer.

-

Repeat the extraction of the aqueous layer with a fresh 20 mL portion of hexane.

-

Combine the two hexane extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

-

Concentrate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

-

Transfer the concentrated extract to a 2 mL autosampler vial and adjust the final volume to 1 mL with hexane.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | 1-Bromododecane: m/z 135 (Quantifier), 137, 191 (Qualifiers) |

| This compound: m/z 139 (Quantifier), 141, 223 (Qualifiers) |

Data Presentation and Quantitative Analysis

Quantification Logic

The quantification is based on the stable ratio between the analyte and its deuterated internal standard.

References

Application Notes and Protocols for Quantitative Analysis Using 1-Bromotetradecane-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromotetradecane-d4 as an internal standard in the quantitative analysis of fatty acids and other long-chain aliphatic compounds. The methodologies described are primarily focused on gas chromatography-mass spectrometry (GC-MS), a common and robust technique for this type of analysis.

Introduction to this compound in Quantitative Analysis

This compound is a deuterated analog of 1-Bromotetradecane (B124005). The incorporation of four deuterium (B1214612) atoms provides a mass shift that allows it to be distinguished from its non-deuterated counterpart and other sample components by a mass spectrometer. This makes it an excellent internal standard for quantitative analysis.[1]

The use of a stable isotope-labeled internal standard like this compound is considered best practice in quantitative mass spectrometry.[1] It is added to a sample at a known concentration at the beginning of the sample preparation process. Because it is chemically almost identical to the analyte of interest (e.g., tetradecanoic acid or myristic acid), it experiences similar losses during extraction, derivatization, and injection. By comparing the signal of the analyte to the signal of the internal standard, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[1]

Application: Quantitative Analysis of Myristic Acid in Human Plasma

This application note details the use of this compound as an internal standard for the quantification of myristic acid (C14:0), a saturated fatty acid, in human plasma samples. The protocol involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Experimental Workflow

Caption: Experimental workflow for the quantification of myristic acid.

Detailed Experimental Protocol

1. Materials and Reagents:

-

Human plasma (collected in EDTA tubes)

-

This compound (Internal Standard)

-

Myristic acid (Analytical Standard)

-

Chloroform (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

0.9% NaCl solution

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

-

Hexane (B92381) (HPLC grade)

-

Anhydrous sodium sulfate (B86663)

-

2M NaOH in methanol

-

Deionized water

2. Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

To 100 µL of plasma in a glass tube with a PTFE-lined cap, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 10 µg/mL in methanol).

-

Vortex briefly to mix.

3. Lipid Extraction (Modified Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution.

-

Vortex for another 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 2M NaOH in methanol.

-

Heat at 100°C for 5 minutes for saponification.

-

Cool to room temperature.

-

Add 2 mL of 14% BF3-methanol solution.

-

Heat at 100°C for 30 minutes for methylation.

-

Cool to room temperature.

-

Add 1 mL of deionized water and 2 mL of hexane.

-

Vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

5. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column suitable for FAME analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: 25°C/min to 175°C.

-

Ramp 2: 4°C/min to 230°C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Myristic acid methyl ester: m/z 74, 87, 242

-

This compound: (The exact ions will depend on the fragmentation pattern. For a deuterated alkane, characteristic ions would be chosen to be distinct from the analyte and matrix. As 1-bromotetradecane itself is not the final analyte, but the internal standard carried through, we would monitor ions of its derivatized form if it reacts, or its native form if it doesn't. Assuming it is carried through and ionized, we would select characteristic ions, for example, m/z corresponding to fragments of the deuterated tetradecyl chain). For the purpose of this protocol, we will assume it is analyzed in its underivatized form and select appropriate ions. A more realistic scenario would involve using a deuterated fatty acid as the internal standard. However, to adhere to the prompt, we proceed with this compound. Let's assume we monitor m/z ions that are characteristic and have high abundance for this molecule.

-

This compound (example ions): m/z 139, 141 (fragments containing Br), and a fragment of the deuterated alkyl chain.

-

Quantitative Data and Method Validation Parameters

The following table summarizes typical quantitative data for a validated method for fatty acid analysis in plasma. These values are representative and should be determined for each specific laboratory and application. The validation would be performed according to regulatory guidelines such as those from the FDA or EMA.[2][3]

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.5 µg/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | < 15% |

Logical Diagram of Quantitative Analysis

Caption: Logic of quantification using an internal standard.

Discussion and Considerations

-

Choice of Internal Standard: While this compound can be used, an ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., Myristic acid-d27). This ensures the most similar chemical and physical behavior throughout the analytical process.[1] The use of a deuterated bromoalkane would be more appropriate for the quantification of bromoalkanes in environmental samples, for instance. However, for fatty acid analysis, it can serve as a surrogate standard if a deuterated fatty acid is unavailable.

-

Derivatization: The choice of derivatization reagent is critical. BF3-methanol is a common and effective reagent for producing FAMEs. Other reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) or acidic/basic methanol can also be used. The derivatization conditions (temperature, time) should be optimized to ensure complete reaction.

-

GC Column Selection: A polar capillary column is essential for the separation of FAMEs, especially for resolving isomers (e.g., cis/trans) and fatty acids with different degrees of unsaturation.

-

Method Validation: A thorough method validation is crucial to ensure the reliability of the quantitative data. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and stability.[2][3]

Conclusion

This compound is a valuable tool for quantitative analysis when used as an internal standard. Its application, as detailed in the protocol for myristic acid quantification, demonstrates how it can be integrated into a robust analytical method to achieve accurate and reproducible results. Researchers, scientists, and drug development professionals can adapt this protocol for the quantification of other long-chain fatty acids or similar molecules in various biological and environmental matrices. Careful optimization and validation of the method are paramount for obtaining high-quality data.

References

Application Note: Quantification of Long-Chain Hydrocarbons in Environmental Samples Using 1-Bromotetradecane-d4 as an Internal Standard

References

- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. alsenvironmental.co.uk [alsenvironmental.co.uk]

Application Note: Quantitative Analysis of 1-Bromotetradecane Using 1-Bromotetradecane-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromotetradecane is an alkylating agent used in the synthesis of various organic compounds, including surfactants and pharmaceuticals.[1] Accurate quantification of such compounds is crucial for process monitoring, quality control, and environmental assessment. The use of a stable isotope-labeled internal standard, such as 1-Bromotetradecane-d4, is a well-established method to enhance the accuracy and precision of quantitative analysis by mass spectrometry.[2][3][4] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[3] This allows for effective correction of matrix effects and variations in instrument response.[2][4]

This application note provides a detailed protocol for the quantification of 1-Bromotetradecane in a sample matrix using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Principle of the Method

A known concentration of the internal standard (this compound) is added to all samples, calibration standards, and quality control samples.[4] The samples are then subjected to a sample preparation procedure to extract the analyte and internal standard. The extract is analyzed by LC-MS/MS. The analyte and internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the analyte peak area to the internal standard peak area, which corrects for variations in sample preparation and instrument response.[2]

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of 1-Bromotetradecane and its deuterated internal standard.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| 1-Bromotetradecane | C14H29Br | 277.28 | 277.2 | 135.1 | 5.2 |

| This compound | C14H25D4Br | 281.31 | 281.2 | 139.1 | 5.2 |

Note: The precursor and product ions are hypothetical and based on common fragmentation patterns of similar molecules. The retention time is representative for a typical C18 reverse-phase column.